2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .Scientific Research Applications
Fluorometric Sensing
A study by Bozkurt and Gul (2018) explored the use of a pyrazoline derivative, closely related to the compound , for metal ion selectivity based on fluorometric detection. This research demonstrates the potential application of such compounds in the selective detection of metal ions, particularly Hg2+, through a fluorometric “turn-off” sensor mechanism. The compound showed a significant decrease in fluorescence intensity in the presence of Hg2+, indicating its usefulness in detecting this specific metal ion without interference from other ions (Bozkurt & Gul, 2018).
Biological Evaluation for Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized and evaluated fluoropyrazolesulfonylurea and thiourea derivatives, similar in structure to the compound , for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds, radiolabeled with [18F], were studied for their potential in imaging PBR expression in neurodegenerative disorders, suggesting a significant role of such compounds in medical diagnostics (Fookes et al., 2008).
COX-2 Inhibitory Activities
Pal et al. (2003) studied 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, which is structurally related to the compound in focus. Their research found that fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, showed selectivity and potency for COX-2 inhibition. This indicates the potential use of such compounds in developing new anti-inflammatory drugs (Pal et al., 2003).
Anticancer Activity
Research by Ghorab et al. (2014) on 4-(substituted)-N-(guanidinyl)benzenesulfonamides, which share a structural similarity with the compound of interest, demonstrated promising anticancer activity against human tumor breast cell lines. This study highlights the potential of such compounds in anticancer drug development, particularly for breast cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Antidiabetic Agents
Faidallah et al. (2016) investigated fluorinated pyrazoles and benzenesulfonylurea derivatives as hypoglycemic agents. Their study on the antidiabetic potential of these compounds suggests their relevance in the development of new treatments for diabetes (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Antimicrobial Activity
Chandak et al. (2013) synthesized and evaluated pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety for their antibacterial and antifungal activities. The compounds exhibited significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Chandak, Kumar, Kumar, Sharma, Aneja, & Sharma, 2013).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . The compound’s interaction with its targets results in changes that lead to its antileishmanial and antimalarial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of the Leishmania and Plasmodium parasites, given its antileishmanial and antimalarial activities . The compound may interfere with essential biochemical pathways in these parasites, leading to their death .
Pharmacokinetics
It is known that pyrazole derivatives can be synthesized and their structures verified by employing elemental microanalysis, ftir, and 1h nmr techniques . This suggests that the compound could be well-absorbed and distributed in the body, metabolized, and then excreted, which would impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to its antileishmanial and antimalarial effects . This is likely due to the compound’s interaction with its targets and its interference with essential biochemical pathways in these parasites .
Properties
IUPAC Name |
2-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-21-15(8-9-19-21)14-7-6-12(10-18-14)11-20-24(22,23)16-5-3-2-4-13(16)17/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELGEFLOLQKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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